3-Hydroxy-dl-kynurenine

説明

3-Hydroxykynurenine is a natural product found in Eremothecium ashbyi, Euglena gracilis, and Saccharomyces cerevisiae with data available.

特性

IUPAC Name |

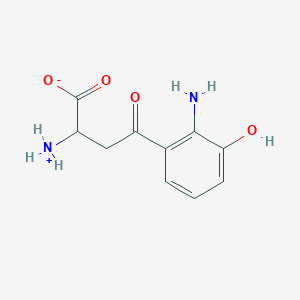

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862009 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-78-6, 2147-61-7 | |

| Record name | 3-Hydroxykynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxykynurenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-DL-kynurenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYKYNURENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Nature of 3-Hydroxy-DL-kynurenine: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-DL-kynurenine (3-HK) is a pivotal and multifaceted metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. While playing a physiological role as a UV filter in the human lens, 3-HK has garnered significant attention for its dual role as both a pro-oxidant and a potential antioxidant, implicated in a range of pathologies from neurodegenerative diseases to cataract formation.[1][2] This technical guide provides an in-depth exploration of the biological functions of 3-HK, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to serve as a comprehensive resource for the scientific community.

The Kynurenine Pathway and the Genesis of this compound

The kynurenine pathway is responsible for over 95% of tryptophan metabolism and produces a host of bioactive molecules.[3] Tryptophan is first converted to N-formyl-L-kynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which is then rapidly metabolized to L-kynurenine.[4] L-kynurenine stands at a critical juncture, from which it can be metabolized down three distinct branches. One of these branches, catalyzed by the enzyme kynurenine 3-monooxygenase (KMO), leads to the formation of 3-hydroxy-L-kynurenine.[4][5]

The Pro-oxidant Activity of this compound

One of the most extensively studied functions of 3-HK is its ability to generate reactive oxygen species (ROS), contributing to oxidative stress.[6][7] This pro-oxidant activity is implicated in the pathophysiology of several neurodegenerative disorders.[1][4][6] At elevated concentrations, 3-HK can auto-oxidize, a process that is particularly pronounced in the presence of metal ions like copper and iron, to produce superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8] These ROS can then lead to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[7][8]

Role in Cataract Formation

This compound and its glucoside derivatives are natural UV filters found in the human lens, protecting it from photodamage.[9] However, an excessive accumulation of 3-HK has been linked to the development of age-related nuclear cataracts.[10][11][12] The pro-oxidant nature of 3-HK is believed to contribute to the cross-linking and insolubilization of lens crystallin proteins, leading to lens opacification.[11][13] In older, normal lenses, 3-HK has been found to be covalently bound to nuclear proteins, but this binding is absent in cataractous lenses, suggesting a disruption in its normal function.[11][12]

Neuroactivity and Neurotoxicity

The neurotoxic effects of 3-HK are primarily attributed to its pro-oxidant activity, which can induce neuronal apoptosis.[14][15][16] Elevated levels of 3-HK have been observed in the brains of patients with neurodegenerative conditions such as Huntington's disease, and it is implicated in the neuronal damage seen in Alzheimer's and Parkinson's diseases.[4][11][17] The toxicity of 3-HK is concentration-dependent, with some studies suggesting a potential antioxidant role at lower physiological concentrations.[2][18] However, at the higher concentrations observed in pathological states, the pro-oxidant effects appear to dominate.[19][20]

Quantitative Data

The following tables summarize key quantitative data related to the biological functions of this compound.

Table 1: Concentration of 3-Hydroxykynurenine and Related Metabolites in Human Lens

| Sample Type | Age Group | Compound | Concentration (pmol/mg lens protein) | Reference |

| Normal Lens Nucleus | ~20 years | 3OHKG | 2540 | [6] |

| Normal Lens Nucleus | ~68 years | 3OHKG | 1720 | [6] |

| Normal Lens Nucleus | ~20 years | 3OHKG-Y | 0.69 | [6] |

| Normal Lens Nucleus | ~68 years | 3OHKG-Y | 2.26 | [6] |

| Normal Lens Nucleus | ~20 years | 3OHKG-W | 0.71 | [6] |

| Normal Lens Nucleus | ~68 years | 3OHKG-W | 1.98 | [6] |

| Normal Lens Nucleus | ~20 years | AHAG | 0.42 | [6] |

| Normal Lens Nucleus | ~68 years | AHAG | 2.71 | [6] |

| Cataract Lens Nucleus | - | 3OHKG | 640 (vs 2010 in normal) | [6][10] |

| Cataract Lens Cortex | - | 3OHKG | 460 (vs 1630 in normal) | [6][10] |

3OHKG: 3-Hydroxykynurenine O-β-D-glucoside; 3OHKG-Y: 3-hydroxykynurenine O-β-D-glucoside yellow; 3OHKG-W: 4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside; AHAG: 2-amino-3-hydroxyacetophenone O-β-D-glucoside

Table 2: 3-Hydroxykynurenine Levels in Neurodegenerative Diseases

| Disease | Tissue/Fluid | Change in 3-HK Level | Reference |

| Alzheimer's Disease | Cerebrospinal Fluid | Lower than controls | [11] |

| Alzheimer's Disease | Serum | Significantly increased vs controls | [14] |

| Huntington's Disease | Brain (Caudate, Putamen, Cortex) | Substantially and significantly increased | [17] |

| Parkinson's Disease | Brain (Putamen, Substantia Nigra) | Increased | [4] |

Table 3: In Vitro Toxicity of 3-Hydroxykynurenine

| Cell Line | Effect | Concentration | Reference |

| Neuronal hybrid cell line (N18-RE-105) | >85% cell toxicity in 24h | >100 µM | [19] |

| Neuronal hybrid cell line (N18-RE-105) | Irreversible toxic effects after 2h exposure | 500 µM | [19] |

| Human Colon Cancer Cells (HCT116) | Dose-dependent decrease in cell viability after 48h | Not specified | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods described for the analysis of kynurenine pathway metabolites in biological samples.[22][23][24]

1. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 50 µL of an internal standard solution (e.g., deuterated 3-HK).

-

Add 250 µL of a protein precipitation reagent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

3. Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 3-HK: Precursor ion (Q1) m/z 225.1 -> Product ion (Q3) m/z 110.0.[22]

-

Instrument Settings: Optimize collision energy and other parameters for the specific instrument used.

Assay for Pro-oxidant Activity: Measurement of Reactive Oxygen Species (ROS)

This protocol is based on the use of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[18]

1. Cell Culture:

-

Plate neuronal cells (e.g., SH-SY5Y) in a 96-well black-walled plate and allow them to adhere overnight.

2. Loading with DCFH-DA:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

3. Treatment with 3-HK:

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Add fresh culture medium containing various concentrations of 3-HK (e.g., 10-500 µM). Include a vehicle control.

4. Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

-

Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes) for 1-2 hours.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Kynurenine 3-Monooxygenase (KMO) Enzymatic Assay

This protocol provides a general method for measuring the activity of KMO.

1. Preparation of Enzyme Source:

-

Isolate mitochondria from tissue homogenates (e.g., rat liver) by differential centrifugation, as KMO is a mitochondrial enzyme.

-

Alternatively, use a recombinant KMO enzyme.

2. Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.4)

-

200 µM L-kynurenine (substrate)

-

200 µM NADPH (cofactor)

-

The enzyme preparation.

-

3. Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins.

4. Analysis of 3-HK Production:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the amount of 3-HK produced using HPLC with UV or fluorescence detection, or by LC-MS/MS as described above.

-

Enzyme activity can be expressed as nmol of 3-HK produced per minute per mg of protein.

Conclusion

This compound is a metabolite of profound biological significance, with its roles extending from physiological protection to pathological damage. Its dual capacity as a pro-oxidant and a potential antioxidant underscores the complexity of the kynurenine pathway and its regulation. A thorough understanding of the functions of 3-HK, facilitated by robust quantitative methods and functional assays, is crucial for developing therapeutic strategies targeting the kynurenine pathway in a variety of diseases. This technical guide provides a foundational resource for researchers dedicated to unraveling the intricate biology of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Age‐ and disease‐specific changes of the kynurenine pathway in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 12. Identification of 3-hydroxykynurenine bound to proteins in the human lens. A possible role in age-related nuclear cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Increased brain concentrations of a neurotoxin, 3-hydroxykynurenine, in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jasem.com.tr [jasem.com.tr]

- 24. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-dl-kynurenine in Neurodegenerative Diseases: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the neurotoxic metabolite 3-Hydroxy-dl-kynurenine (3-HK), its role in the pathology of neurodegenerative diseases, and methodologies for its study.

Executive Summary

This compound (3-HK) is a neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. An accumulating body of evidence implicates 3-HK in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Its ability to generate reactive oxygen species (ROS) and potentiate excitotoxicity positions it as a key contributor to neuronal damage and death. This technical guide provides a comprehensive overview of the role of 3-HK in these diseases, presenting quantitative data on its concentration in various biological matrices, detailed experimental protocols for its analysis and in vivo administration, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the neurotoxic effects of 3-HK.

The Kynurenine Pathway and the Rise of a Neurotoxin

The kynurenine pathway (KP) is a complex metabolic cascade that degrades approximately 95% of dietary tryptophan.[1] The pathway branches into neuroprotective and neurotoxic arms.[2] The neuroprotective branch, primarily active in astrocytes, produces kynurenic acid (KYNA), an antagonist of N-methyl-D-aspartate (NMDA) receptors.[2] In contrast, the neurotoxic branch, predominantly active in microglia and infiltrating macrophages, leads to the production of several neurotoxic compounds, including 3-HK and quinolinic acid (QUIN).[2][3]

Under normal physiological conditions, the KP is tightly regulated. However, in the context of neuroinflammation, a common feature of neurodegenerative diseases, the pathway is often upregulated, leading to an overproduction of neurotoxic metabolites.[2] Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), stimulate the enzyme indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting step of the KP, shunting tryptophan metabolism towards the production of kynurenine and its downstream neurotoxic products.[4]

3-HK is formed from the hydroxylation of kynurenine by the enzyme kynurenine 3-monooxygenase (KMO).[1] Due to its ability to cross the blood-brain barrier, peripheral increases in 3-HK can lead to elevated concentrations in the central nervous system.[5]

Neurotoxic Mechanisms of this compound

The neurotoxicity of 3-HK is primarily attributed to two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the potentiation of excitotoxicity.

Oxidative Stress

3-HK is a potent generator of free radicals, including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[6] This occurs through the auto-oxidation of 3-HK, a process that can be exacerbated in the presence of metal ions. The resulting oxidative stress leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.[7][8] Studies have shown that antioxidants can inhibit 3-HK-induced toxicity, highlighting the critical role of ROS in its neurodegenerative effects.[8]

Potentiation of Excitotoxicity

While 3-HK itself does not directly act as an excitotoxin, it significantly potentiates the neurotoxic effects of quinolinic acid (QUIN), another neurotoxic metabolite of the kynurenine pathway.[9] QUIN is an agonist of the NMDA receptor, and its over-activation leads to excessive calcium influx, mitochondrial dysfunction, and neuronal death—a process known as excitotoxicity.[10] 3-HK enhances QUIN-induced neurodegeneration, and this synergistic toxicity can be prevented by both NMDA receptor antagonists and free radical scavengers.[9] This suggests that the free radicals generated by 3-HK sensitize neurons to the excitotoxic effects of QUIN.

Quantitative Data on this compound in Neurodegenerative Diseases

Alterations in 3-HK levels have been reported in various biological fluids and tissues from patients with Alzheimer's disease, Parkinson's disease, and Huntington's disease. The following tables summarize the quantitative data from several key studies.

| Disease | Sample Type | Patient Group (n) | Control Group (n) | 3-HK Concentration (Patients) | 3-HK Concentration (Controls) | Fold Change/Significance | Reference |

| Alzheimer's Disease | Serum | 20 | 19 (Subjectively Cognitive Impaired) | Markedly Increased (p < 0.0001) | - | - | [5] |

| Alzheimer's Disease | CSF | 3 studies (n=115 total) | - | Lower (SMD = -1.28) | - | p = 0.020 | [7] |

| Parkinson's Disease | CSF (post-mortem) | 48 | 57 | Increased by one-third (p < 0.01) | - | - | [11] |

| Parkinson's Disease | Plasma | 97 | 89 | >100% Higher (p = 0.000005) | - | - | [12] |

| Huntington's Disease | Brain (post-mortem) | - | - | Substantially and significantly increased | - | - | [5] |

Note: Data is presented as reported in the original publications. Direct comparison between studies may be challenging due to variations in analytical methods and patient cohorts. SMD refers to Standardized Mean Difference.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of 3-HK.

Signaling Pathways

Caption: 3-HK induces neuronal apoptosis through the generation of ROS.

Caption: 3-HK potentiates quinolinic acid-induced excitotoxicity.

Experimental Workflows

Caption: General workflow for 3-HK analysis using LC-MS/MS.

Caption: Workflow for intracerebroventricular administration of 3-HK.

Experimental Protocols

The following sections provide an overview of the methodologies for the quantification of 3-HK and its administration in animal models. These are generalized protocols and may require optimization for specific experimental conditions.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of 3-HK in cerebrospinal fluid (CSF).

5.1.1. Materials and Reagents

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., this compound-d₃)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

CSF samples

5.1.2. Sample Preparation

-

Thaw CSF samples on ice.

-

To 100 µL of CSF, add 10 µL of internal standard solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-HK and its internal standard should be optimized for the instrument used.

-

5.1.4. Data Analysis

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HK.

Intracerebroventricular (ICV) Administration of this compound in Mice

This protocol outlines the general procedure for delivering 3-HK directly into the cerebral ventricles of mice.

5.2.1. Materials and Reagents

-

This compound

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe with a 33-gauge needle

-

Surgical drill

5.2.2. Preparation of 3-HK Solution

-

Dissolve 3-HK in sterile saline or aCSF to the desired concentration. The solution may require gentle warming and vortexing to fully dissolve.

-

Adjust the pH of the solution to 7.2-7.4.

-

Sterile filter the solution through a 0.22 µm filter.

5.2.3. Surgical Procedure

-

Anesthetize the mouse using an appropriate anesthetic protocol.

-

Secure the mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma.

-

Using a surgical drill, create a small burr hole at the desired stereotaxic coordinates for the lateral ventricle (a common coordinate for mice is approximately: AP -0.2 mm, ML ±1.0 mm from bregma).

-

Lower the Hamilton syringe needle to the desired depth (DV -2.5 mm from the skull surface).

-

Infuse the 3-HK solution at a slow, controlled rate (e.g., 0.5 µL/min) to a total volume of 1-2 µL.

-

Slowly withdraw the needle after a few minutes to prevent backflow.

-

Suture the incision.

5.2.4. Post-Operative Care

-

Provide post-operative analgesia as per institutional guidelines.

-

Monitor the animal for recovery from anesthesia and any signs of distress.

-

Allow for a recovery period before behavioral testing or other downstream analyses.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a significant contributor to the neurodegenerative processes in Alzheimer's, Parkinson's, and Huntington's diseases. Its dual mechanism of inducing oxidative stress and potentiating excitotoxicity makes it a compelling therapeutic target. The development of inhibitors for kynurenine 3-monooxygenase (KMO), the enzyme responsible for 3-HK synthesis, represents a promising strategy to reduce the production of this neurotoxin.

Future research should focus on further elucidating the precise molecular pathways through which 3-HK exerts its toxic effects and on the development and preclinical testing of novel therapeutic agents that can modulate the kynurenine pathway. The methodologies outlined in this guide provide a foundation for researchers to accurately measure 3-HK levels and investigate its pathological roles, ultimately contributing to the development of new treatments for these devastating neurodegenerative diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. feradical.utsa.edu [feradical.utsa.edu]

- 7. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 8. bevital.no [bevital.no]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-hydroxykynurenine and other Parkinson's disease biomarkers discovered by metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Tryptophan Metabolism: A Technical Guide to the Synthesis and Catabolism of 3-Hydroxy-dl-kynurenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and catabolism of 3-Hydroxy-dl-kynurenine (3-HK), a critical metabolite in the kynurenine (B1673888) pathway. Dysregulation of this pathway is implicated in a range of neurological disorders, cancers, and inflammatory conditions, making its components key targets for therapeutic intervention. This document details the core enzymatic processes, provides structured quantitative data, and outlines detailed experimental protocols for the study of 3-HK metabolism.

Introduction to this compound and the Kynurenine Pathway

Over 95% of the essential amino acid L-tryptophan is metabolized through the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory molecules.[1][2][3] this compound is a central intermediate in this pathway, positioned at a crucial branch point that dictates the balance between the production of neurotoxic and neuroprotective compounds.[1][3] The synthesis and subsequent breakdown of 3-HK are therefore tightly regulated processes with significant physiological and pathological implications.

Synthesis of this compound

The synthesis of this compound is primarily catalyzed by the enzyme Kynurenine 3-monooxygenase (KMO) , an FAD-dependent hydroxylase located on the outer mitochondrial membrane.[3][4] KMO facilitates the conversion of L-kynurenine to 3-hydroxy-L-kynurenine.[1][3]

The Kynurenine Pathway: Synthesis of this compound

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO) .[5][6] N-formylkynurenine is then rapidly hydrolyzed to L-kynurenine by kynurenine formamidase .[7] L-kynurenine serves as the substrate for KMO to produce 3-HK.

Catabolism of this compound

This compound is a metabolic hub, and its breakdown proceeds along two primary routes, catalyzed by kynureninase (KYNU) and kynurenine aminotransferases (KATs) .[7]

-

Kynureninase (KYNU): This pyridoxal-5'-phosphate-dependent enzyme hydrolyzes 3-HK to 3-hydroxyanthranilic acid (3-HAA).[8]

-

Kynurenine Aminotransferases (KATs): These enzymes catalyze the transamination of 3-HK to produce xanthurenic acid (XA).[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and catabolism of this compound.

Table 1: Concentrations of this compound in Human Biological Samples

| Biological Matrix | Condition | Concentration (mean ± SD or range) | Reference(s) |

| Cerebrospinal Fluid (CSF) | Healthy Controls | 4.1 ± 4.1 nM | [7] |

| Alzheimer's Disease | Not significantly different from controls | [9][10] | |

| Parkinson's Disease | Lower than healthy controls | [10] | |

| Huntington's Disease | Significantly increased | [2][11] | |

| Plasma/Serum | Healthy Adults | <0.13 µmol/L | [12][13] |

| Alzheimer's Disease | Markedly increased | [9] | |

| Parkinson's Disease | Significantly elevated | [14] | |

| Hemodialysis (Pre-dialysis) | 17.6 ng/mL (median) | [6] | |

| Hemodialysis (Post-dialysis) | 7.4 ng/mL (median) | [6] | |

| Brain Tissue (Cortex) | Huntington's Disease | Substantially and significantly increased | [11] |

| Alzheimer's Disease | Not significantly increased | [11] | |

| Hepatic Encephalopathy | Substantially increased | [15] | |

| Chronic Renal Insufficiency (Rats) | Elevated | [16] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Ki of Inhibitor | Reference(s) |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 3 µM (for compound 3) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3-HK synthesis and catabolism.

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a robust method for the quantification of multiple kynurenine pathway metabolites in cerebrospinal fluid.[7]

5.1.1. Materials

-

Standards: 3-hydroxykynurenine (3-HK), internal standard (e.g., 3-HK-d3)

-

Mobile Phase A: 0.6% formic acid in water (UPLC grade)

-

Mobile Phase B: 0.6% formic acid in methanol (B129727) (UPLC grade)

-

UPLC-MS/MS system (e.g., Xevo TQ-XS triple-quadrupole mass spectrometer)

-

Column: Acquity HSS T3 2.1 x 150 mm, 1.8 µm

5.1.2. Sample Preparation

-

Thaw CSF or plasma samples on ice.

-

For plasma, perform protein precipitation by adding a suitable solvent (e.g., methanol with 2% v/v acetic acid) and centrifuge.[18]

-

Transfer the supernatant to a new tube.

-

Add the internal standard solution.

-

Inject the sample into the UPLC-MS/MS system.

5.1.3. UPLC-MS/MS Conditions

-

Column Temperature: 50°C

-

Flow Rate: 0.3 ml/min

-

Injection Volume: 5 µL

-

MS Detection: Electrospray ionization in positive multiple reaction monitoring (MRM) mode. The specific precursor/product ion transitions for 3-HK and its internal standard should be optimized.[7][18]

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This protocol is based on methods used for measuring KMO activity in brain tissue and cell lines.[19][20]

5.2.1. Materials

-

KMO buffer: 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 8.1

-

Assay cocktail: 1 mM NADPH, 3 mM Glucose-6-phosphate (G6P), 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH), 100 µM L-kynurenine

-

6% perchloric acid (to stop the reaction)

-

Brain tissue homogenate or cell lysate

5.2.2. Procedure

-

Prepare brain tissue homogenate (e.g., 1:5 w/v in ultrapure water followed by dilution in KMO buffer) or cell lysate.[19][21]

-

In a reaction tube, combine 80 µL of the homogenate/lysate with 120 µL of the assay cocktail.

-

For a blank, add a KMO inhibitor (e.g., Ro 61-8048) to a separate tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 40 minutes to 2 hours) in a shaking water bath.[19][20]

-

Stop the reaction by adding 25-50 µL of 6% perchloric acid.

-

Centrifuge the samples at high speed (e.g., 14,000-16,000 x g) for 10-15 minutes.

-

Collect the supernatant and quantify the produced 3-hydroxykynurenine using HPLC with electrochemical or fluorescence detection, or by UPLC-MS/MS as described above.

Kynureninase (KYNU) Activity Assay

This protocol is based on a commercially available inhibitor screening assay kit.[1][22]

5.3.1. Materials

-

Assay buffer

-

Recombinant human Kynureninase (KYNU) enzyme

-

Substrate: this compound (3-HK)

-

Inhibitor compounds (if screening)

-

Fluorescence plate reader (excitation ~315 nm, emission ~415 nm)

5.3.2. Procedure

-

In a 96-well plate, add the assay buffer.

-

Add the test inhibitor or vehicle control.

-

Add the KYNU enzyme solution and mix.

-

Initiate the reaction by adding the 3-HK substrate.

-

Incubate at room temperature for a specified time.

-

Measure the fluorescence of the reaction product (3-hydroxyanthranilic acid).

Kynurenine Aminotransferase (KAT) Activity Assay

This protocol is adapted from methods used to measure KAT activity in brain homogenates.

5.4.1. Materials

-

Incubation buffer: e.g., 150 mM Tris-acetate buffer, pH 7.4

-

Assay components: 1 mM pyruvate, 80 µM pyridoxal-5'-phosphate

-

Substrate: 100 µM this compound

-

Brain tissue homogenate

5.4.2. Procedure

-

Prepare brain tissue homogenate (e.g., 1:10 w/v in buffer).

-

In a reaction tube, combine 80 µL of the homogenate with the incubation buffer and assay components.

-

Add the 3-HK substrate to start the reaction.

-

Incubate at 37°C for 2 hours.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Centrifuge and analyze the supernatant for the product, xanthurenic acid, by HPLC or UPLC-MS/MS.

Conclusion

The synthesis and catabolism of this compound represent a critical control point in the kynurenine pathway, with profound implications for health and disease. Understanding the intricate balance of the enzymes and metabolites involved is paramount for the development of novel therapeutic strategies targeting a wide array of pathologies. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of tryptophan metabolism and its role in human disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 5. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Human Kynureninase ELISA Kit (EH289RB) - Invitrogen [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 11. Increased brain concentrations of a neurotoxin, 3-hydroxykynurenine, in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. db.cngb.org [db.cngb.org]

- 17. researchgate.net [researchgate.net]

- 18. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. NIBSC - Brain Tissue Preparation [nibsc.org]

- 22. biocompare.com [biocompare.com]

3-Hydroxy-dl-kynurenine and Oxidative Stress in Neurons: A Technical Guide

Executive Summary: 3-Hydroxy-dl-kynurenine (3-HK), a key metabolite of the tryptophan-kynurenine pathway, is increasingly recognized as a significant endogenous neurotoxin. Elevated levels of 3-HK are implicated in the pathology of several neurodegenerative disorders, including Huntington's, Parkinson's, and Alzheimer's disease. Its neurotoxicity is primarily attributed to its potent ability to generate reactive oxygen species (ROS), leading to severe oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic neuronal cell death. This document provides an in-depth technical overview of the mechanisms of 3-HK-induced oxidative stress, summarizes key quantitative data, details relevant experimental protocols for its study, and visualizes the critical pathways involved. This guide is intended for researchers, scientists, and drug development professionals working to understand and target neurodegenerative processes.

Introduction: The Kynurenine (B1673888) Pathway and Neurotoxicity

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation, producing several neuroactive compounds.[1] Under normal physiological conditions, the KP is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2][3] However, under inflammatory conditions, the pathway can be upregulated, leading to the accumulation of potentially neurotoxic metabolites.[4]

One of the most critical branch points is the conversion of L-kynurenine by the mitochondrial enzyme kynurenine 3-monooxygenase (KMO) to form 3-HK.[2][3][5] 3-HK is a highly redox-active molecule. While it may exhibit antioxidant properties at low concentrations, at elevated levels, it becomes a potent pro-oxidant, generating free radicals that cause significant damage to neurons.[4][6] Its accumulation is a major contributor to the oxidative stress observed in various neurodegenerative diseases.[4][7]

Mechanism of 3-HK-Induced Oxidative Stress and Neuronal Damage

The neurotoxic effects of 3-HK are multifaceted, originating from its capacity to generate ROS and culminating in apoptotic cell death.

Generation of Reactive Oxygen Species (ROS)

The primary mechanism of 3-HK toxicity is its auto-oxidation, which produces a constant flux of ROS, including superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂).[2][6] This process can be exacerbated by interactions with enzymes such as xanthine (B1682287) oxidase.[4] The resulting ROS directly damage essential cellular macromolecules, including lipids, proteins, and DNA, disrupting cellular homeostasis.[4] The toxicity of 3-HK is dependent on its uptake into neurons via large neutral amino acid transporters (LAT).[4][8][9]

Mitochondrial Dysfunction and Apoptosis

The ROS generated by 3-HK directly target mitochondria, the primary site of cellular energy production. This leads to:

-

Disruption of the Tricarboxylic Acid (TCA) Cycle: 3-HK has been shown to inhibit aconitase, a key ROS-sensitive enzyme in the TCA cycle.[6]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): Oxidative damage compromises the integrity of the inner mitochondrial membrane.[10]

-

Release of Cytochrome c: The loss of membrane potential leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[10]

-

Activation of Caspases: Cytosolic cytochrome c triggers the activation of a caspase cascade, particularly the effector caspase-3, which executes the final stages of apoptosis.[10][11]

This process results in characteristic apoptotic features, including cell shrinkage, chromatin condensation, and nuclear fragmentation, leading to neuronal cell death.[4][8][9][11]

Quantitative Data on 3-HK Effects

The following tables summarize quantitative findings from various studies on the impact of 3-HK on neuronal cells and mitochondria.

Table 1: Effects of 3-HK on Neuronal Cell Viability

| Parameter | Cell/Tissue Type | 3-HK Concentration | Duration | Effect | Reference |

| Cell Viability | Neuronal Hybrid Cell Line (N18-RE-105) | >100 µM | 24 h | >85% reduction in viable cells | [12] |

| Cell Lysis | Neuronal Hybrid Cell Line (N18-RE-105) | 500 µM | 8-12 h | Linear progression to complete lysis | [12] |

| Cell Viability | Neuroblastoma SK-N-SH | 250 µM | 36 h | Significant induction of apoptosis | [11] |

| Cell Viability | Multiple Cell Lines (293T, HCT116, U2OS) | 0.5 - 2 mM | 48 h | Dose-dependent decrease in viability | [13] |

Table 2: Effects of 3-HK on Mitochondrial Function and Oxidative Stress Markers

| Parameter | Cell/Tissue Type | 3-HK Concentration | Substrate | Effect | Reference |

| Respiratory Control (RC) | Rat Brain Mitochondria | 1 mM | Glutamate/Malate | RC reduced to 89.3% of control | [14] |

| ADP/O Ratio | Rat Brain Mitochondria | 1 mM | Glutamate/Malate | Ratio reduced to 91.2% of control | [14] |

| Respiratory Control (RC) | Rat Brain Mitochondria | 1 mM | Succinate | RC reduced to 74.0% of control | [14] |

| ADP/O Ratio | Rat Brain Mitochondria | 1 mM | Succinate | Ratio reduced to 79.1% of control | [14] |

| Glutathione (B108866) (GSH) | HCT116 Cells | 2 mM | - | Near-complete depletion of reduced GSH | [6][13] |

Experimental Protocols

Investigating the neurotoxic effects of 3-HK involves a series of established protocols to measure cell viability, oxidative stress markers, and apoptosis.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses fluorescent probes that react with ROS to produce a measurable signal.

-

Principle: Dihydroethidium (DHE) is specific for superoxide, while 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) detects a broader range of ROS, including hydroxyl radicals and hydrogen peroxide.[15][16]

-

Methodology:

-

Seed neurons in a multi-well plate (e.g., 48-well) and culture until appropriate confluency.

-

Treat cells with desired concentrations of 3-HK for the specified duration. Include positive (e.g., H₂O₂) and negative controls.

-

Remove the treatment medium and wash cells gently with phosphate-buffered saline (PBS).

-

Add culture medium containing the fluorescent probe (e.g., 5 µM DHE or DCFH-DA).[15]

-

Incubate for 30 minutes at 37°C, protected from light.

-

Capture images using a fluorescence microscope or high-content imaging system.

-

Quantify the fluorescence intensity per cell to determine the relative ROS content.[15]

-

Quantification of Lipid Peroxidation (MDA Assay)

This assay measures malondialdehyde (MDA), a stable end-product of lipid peroxidation.[17]

-

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored product that can be measured spectrophotometrically.

-

Methodology:

-

Culture and treat neurons in 60 mm dishes.

-

Harvest cells, wash with PBS, and lyse via sonication or homogenization in a suitable buffer.

-

Centrifuge the lysate to collect the supernatant.

-

Use a commercially available MDA assay kit, following the manufacturer's instructions. This typically involves:

-

Adding an acidic TBA reagent to the cell lysate supernatant.

-

Incubating the mixture at ~95°C for 60 minutes.

-

Cooling the samples and measuring the absorbance at ~530-535 nm on a microplate reader.[15]

-

-

Calculate MDA concentration based on a standard curve.

-

Quantification of Protein Carbonylation (DNPH Assay)

This is a common method to measure oxidative damage to proteins.[18][19]

-

Principle: The carbonyl groups introduced into proteins by oxidative stress react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives, which can be detected by Western blot or spectrophotometry.[20][21]

-

Methodology (Immunoblotting):

-

Prepare protein lysates from control and 3-HK-treated neuronal cells.

-

Divide each sample into two aliquots. Treat one aliquot with DNPH in an acidic solution (e.g., 2 N HCl) and the other with the acidic solution alone (negative control).[19]

-

Incubate for 15-20 minutes at room temperature.

-

Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

-

Wash the protein pellet with an ethanol/ethyl acetate (B1210297) mixture.[19]

-

Resuspend the pellets in a suitable buffer (e.g., containing guanidine (B92328) hydrochloride or SDS).

-

Separate the proteins using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the DNP moiety of the derivatized proteins.

-

Use a labeled secondary antibody and a chemiluminescent or fluorescent detection system to visualize the carbonylated proteins.

-

Quantify the signal using densitometry and normalize to total protein loading (e.g., using Ponceau S staining).[21]

-

Determination of Glutathione Status (GSH/GSSG Ratio)

This assay assesses the balance between the reduced (GSH) and oxidized (GSSG) forms of glutathione, a key indicator of cellular redox state.

-

Principle: Commercially available kits use an enzymatic recycling method. Total glutathione is measured, and in a parallel reaction, GSH is masked so that only GSSG is detected. The GSH level is then calculated by subtracting GSSG from the total.

-

Methodology:

-

Prepare cell lysates from control and 3-HK-treated neurons. Deproteinize the samples as per the kit instructions.

-

Use a commercial GSH/GSSG ratio assay kit (e.g., from ScienCell, Cayman Chemical).[22]

-

Follow the kit's protocol, which typically involves preparing separate reactions for total glutathione and GSSG.

-

Add reagents (e.g., glutathione reductase, DTNB) and incubate.

-

Measure the absorbance change over time at ~410-412 nm on a microplate reader.[15]

-

Calculate the concentrations of total glutathione and GSSG from a standard curve.

-

Determine the GSH concentration and calculate the GSH/GSSG ratio.[23]

-

Caspase-3 Activation Assay

This protocol measures the activity of the key executioner caspase in apoptosis.

-

Principle: Active caspase-3 cleaves a specific peptide sequence (DEVD). This assay uses a fluorogenic substrate, such as Z-DEVD-AFC, which releases a fluorescent molecule (AFC) upon cleavage.[24]

-

Methodology:

-

Prepare cytosolic extracts from control and 3-HK-treated neuronal cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 1-10 µg) to a reaction buffer.

-

Add the caspase-3 substrate (e.g., Z-DEVD-AFC).

-

Incubate at 37°C, protected from light.

-

Measure the increase in fluorescence over time using a spectrofluorometer.

-

Alternatively, caspase-3 activation can be detected by Western blot using an antibody that specifically recognizes the cleaved (active) form of caspase-3.[25][26]

-

Conclusion and Therapeutic Implications

This compound is a potent endogenous neurotoxin that drives neuronal damage through the generation of ROS and the induction of oxidative stress. Its mechanisms involve direct damage to cellular components, severe mitochondrial dysfunction, and the activation of the apoptotic cascade. The detailed protocols provided herein offer a robust framework for investigating these effects in a laboratory setting.

Understanding the central role of 3-HK in neurodegeneration opens new avenues for therapeutic intervention. Strategies aimed at reducing the neurotoxic burden of 3-HK could be beneficial. These include the development of inhibitors for the KMO enzyme to shunt tryptophan metabolism away from the production of 3-HK and towards the neuroprotective kynurenic acid branch.[27] Additionally, bolstering neuronal antioxidant defenses to counteract the ROS produced by 3-HK represents another promising approach for drug development professionals targeting neurodegenerative diseases.

References

- 1. fndhealth.com [fndhealth.com]

- 2. mdpi.com [mdpi.com]

- 3. Kynurenines, Neuronal Excitotoxicity, and Mitochondrial Oxidative Stress: Role of the Intestinal Flora [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Various Kynurenine Metabolites on Respiratory Parameters of Rat Brain, Liver and Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative stress measurement [bio-protocol.org]

- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.as.uky.edu [chem.as.uky.edu]

- 20. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. GSH/GSSG Ratio Assay (GSH/GSSG) [sciencellonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

The Metabolic Conversion of Tryptophan to 3-Hydroxy-dl-kynurenine: An In-depth Technical Guide

Abstract

The catabolism of the essential amino acid L-tryptophan through the kynurenine (B1673888) pathway is a critical metabolic route, accounting for over 95% of tryptophan degradation.[1][2] This pathway not only serves as a primary source for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) but also produces a range of neuroactive and immunomodulatory metabolites.[1][2] This technical guide provides a comprehensive overview of the initial steps of the kynurenine pathway, focusing on the enzymatic conversion of L-tryptophan to 3-hydroxy-dl-kynurenine. We will delve into the mechanisms of the key enzymes involved: Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), Kynurenine Formamidase (KFase), and Kynurenine 3-monooxygenase (KMO). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further investigation of this vital pathway.

Introduction to the Kynurenine Pathway

The kynurenine pathway (KP) is a complex and highly regulated metabolic cascade that plays a central role in human physiology and pathophysiology.[1][2] The initial and rate-limiting step of this pathway is the oxidative cleavage of the indole (B1671886) ring of L-tryptophan, a reaction catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).[3][4][5] This primary reaction yields N-formylkynurenine, which is subsequently hydrolyzed by Kynurenine Formamidase (KFase) to form L-kynurenine.[6][7] L-kynurenine represents a crucial branch point in the pathway, as it can be further metabolized along different enzymatic routes. One of these key branches leads to the formation of 3-hydroxy-L-kynurenine through the action of Kynurenine 3-monooxygenase (KMO).[2][8] The metabolites of the kynurenine pathway are not merely intermediates in NAD+ synthesis; they are bioactive molecules that can influence a wide array of biological processes, including neurotransmission and immune responses.[1] Dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions, such as neurodegenerative diseases, psychiatric disorders, and cancer.[2][8]

Enzymatic Conversions: From Tryptophan to this compound

The conversion of L-tryptophan to this compound is a four-step enzymatic process. The following sections provide a detailed examination of each enzyme's function, mechanism, and kinetic properties.

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO)

The first and rate-limiting step in the kynurenine pathway is the dioxygenation of L-tryptophan to N-formylkynurenine.[3][4][5] This reaction is catalyzed by two heme-containing enzymes, TDO and IDO.[4][9]

-

Tryptophan 2,3-dioxygenase (TDO) is primarily a hepatic enzyme responsible for regulating systemic tryptophan levels.[4]

-

Indoleamine 2,3-dioxygenase (IDO) is an extrahepatic enzyme found in a wide range of tissues and is inducible by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[10] IDO plays a significant role in modulating immune responses.[10]

Both enzymes catalyze the same reaction, but they differ in their tissue distribution, regulation, and substrate specificity.

Kynurenine Formamidase (KFase)

The N-formylkynurenine produced by TDO or IDO is rapidly hydrolyzed by Kynurenine Formamidase (KFase), also known as arylformamidase.[6][7] This enzyme catalyzes the removal of the formyl group, yielding L-kynurenine and formate.[6] KFase is a highly efficient enzyme, ensuring that N-formylkynurenine does not accumulate in the cell.[6]

Kynurenine 3-monooxygenase (KMO)

L-kynurenine is a critical metabolic hub. One of its fates is hydroxylation at the 3-position of the aromatic ring, a reaction catalyzed by Kynurenine 3-monooxygenase (KMO), to produce 3-hydroxy-L-kynurenine.[2][8] KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane.[11][12] This enzymatic step is a key regulatory point, as it directs the pathway towards the production of potentially neurotoxic downstream metabolites.[8]

Quantitative Data Presentation

The following tables summarize the kinetic parameters for the key enzymes in the conversion of tryptophan to this compound. These values are essential for understanding the efficiency and substrate affinity of each enzyme and for designing and interpreting experiments.

Table 1: Kinetic Parameters of Tryptophan 2,3-dioxygenase (TDO)

| Substrate | Organism | Km (µM) | Vmax (s⁻¹) | Reference(s) |

| L-Tryptophan | Xanthomonas campestris | 114 ± 1 | 19.5 ± 1.2 | [13] |

Table 2: Kinetic Parameters of Indoleamine 2,3-dioxygenase 1 (IDO1)

| Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference(s) |

| L-Tryptophan | Human | 20.90 ± 3.95 | 1.4 ± 0.1 | [3][14][15] |

| L-Tryptophan | Human | 19 ± 2 | 8.2 ± 0.3 | [14] |

Table 3: Kinetic Parameters of Kynurenine Formamidase (KFase)

| Substrate | Organism | Km (mM) | kcat (min⁻¹) | Reference(s) |

| N-formyl-L-kynurenine | Drosophila melanogaster | 0.32 ± 0.06 | 1584 ± 267 | [16] |

| N-formyl-L-kynurenine | Mouse | 0.19 | - | [16] |

Table 4: Kinetic Parameters of Kynurenine 3-monooxygenase (KMO)

| Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| L-Kynurenine | Human | 148.6 ± 20.5 | - | [17] |

| L-Kynurenine | Human | 153 ± 30 | - | [17] |

| L-Kynurenine | Human | 24.1 | 8.5 | [18][19] |

| NADPH | Human | 6.8 ± 1.2 | - | [17] |

| NADPH | Human | 8.7 ± 1.6 | - | [17] |

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental procedures are crucial for a clear understanding of the complex processes involved.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 3. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and functional analyses of human tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]

- 9. Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 19. uniprot.org [uniprot.org]

A Technical Guide to 3-Hydroxy-dl-kynurenine: From Discovery to Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-dl-kynurenine (3-HK) is a pivotal metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. Since its discovery as a product of enzymatic hydroxylation of kynurenine, 3-HK has garnered significant attention for its dual role in physiological and pathological processes. Initially identified through studies on tryptophan metabolism and insect eye pigmentation, 3-HK is now recognized as a key player in neurobiology, immunology, and oxidative stress. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal experimental work that led to its characterization. It includes a summary of its physicochemical properties, a detailed look at the enzymatic processes governing its formation, and an overview of its involvement in cellular signaling. This document aims to serve as a comprehensive resource for professionals engaged in research and development in fields where the kynurenine pathway is of interest.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the broader exploration of tryptophan metabolism, a field that began to flourish in the early 20th century.

Early Investigations into the Kynurenine Pathway

The foundation for the discovery of 3-HK was laid by early studies on the metabolic fate of tryptophan. In the 1930s, kynurenine was identified as a key intermediate in this pathway. However, the subsequent steps in its degradation remained elusive for several years.

The Pivotal Discovery of Enzymatic Hydroxylation

The definitive identification of 3-hydroxykynurenine as a distinct metabolite emerged from research focused on the enzymatic processes acting upon kynurenine. A landmark 1957 paper by Saito, Hayaishi, and Rothberg, titled "Studies on oxygenases; enzymatic formation of 3-hydroxy-L-kynurenine from L-kynurenine," provided the first detailed account of the enzymatic conversion of L-kynurenine to 3-hydroxy-L-kynurenine.[1] This study was instrumental in elucidating a critical step in the kynurenine pathway.

Concurrent with this discovery, the enzyme responsible for this conversion, initially named kynurenine hydroxylase and later classified as kynurenine 3-monooxygenase (KMO), was partially purified from rat liver mitochondria in the same year.[2] This work provided a biochemical basis for the existence and formation of 3-HK in mammals.

Connection to Insect Eye Pigments

Interestingly, parallel research in the field of insect genetics and biochemistry provided another avenue for the discovery of 3-HK. Scientists studying the ommochromes, pigments responsible for eye color in many insects, identified 3-hydroxykynurenine as a crucial precursor. This line of inquiry, notably advanced by the work of Adolf Butenandt, demonstrated the broader biological significance of this metabolite beyond mammalian tryptophan metabolism.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of 3-HK is essential for its study and application in research.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molar Mass | 224.21 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | Approximately 217 °C | |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Limited solubility in aqueous buffers. | |

| UV/Vis Absorption Maxima (λmax) | 236, 274, 379 nm |

The Kynurenine Pathway: Formation of this compound

The synthesis of 3-HK is a tightly regulated enzymatic process central to the kynurenine pathway.

As depicted in Figure 1, the formation of 3-HK is catalyzed by the enzyme Kynurenine 3-monooxygenase (KMO). This enzyme facilitates the hydroxylation of L-kynurenine at the 3-position of the benzene (B151609) ring. The reaction is dependent on molecular oxygen (O₂) and the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

Experimental Protocols

The following sections outline the foundational experimental methodologies that were crucial in the discovery and characterization of 3-HK.

Isolation and Purification of Kynurenine 3-Monooxygenase (Adapted from early methods)

Objective: To partially purify the enzyme responsible for the conversion of kynurenine to 3-hydroxykynurenine from a biological source (e.g., rat liver mitochondria).

Methodology:

-

Tissue Homogenization: Freshly isolated rat livers are homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.4) containing sucrose (B13894) to maintain osmotic stability.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to isolate the mitochondrial fraction.

-

Mitochondrial Lysis: The isolated mitochondria are lysed to release the mitochondrial proteins, including KMO. This can be achieved through methods such as sonication or detergent treatment.

-

Ammonium (B1175870) Sulfate Precipitation: The protein extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing KMO activity is collected.

-

Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

-

Enzyme Activity Assay: At each step of purification, the enzymatic activity is monitored by incubating the protein fraction with L-kynurenine and NADPH and measuring the formation of 3-HK, typically by spectrophotometry based on its characteristic UV absorbance.

Characterization of the Enzymatic Reaction

Objective: To determine the requirements and products of the enzymatic conversion of kynurenine.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the partially purified enzyme, L-kynurenine as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid), which denatures the enzyme.

-

Product Identification: The reaction product (3-HK) is identified and quantified. Early methods relied on:

-

Paper Chromatography: To separate the product from the substrate and other components.

-

Spectrophotometry: To measure the characteristic UV absorption spectrum of the isolated product and compare it to a known standard of 3-hydroxykynurenine.

-

Chemical Assays: Specific colorimetric reactions for o-aminophenols can be used to detect and quantify 3-HK.

-

Role in Cellular Signaling and Pathophysiology

This compound is not merely an intermediate in tryptophan breakdown; it is a bioactive molecule with significant implications for cellular function and disease.

Pro-oxidant Activity

One of the most studied aspects of 3-HK is its ability to generate reactive oxygen species (ROS). Through auto-oxidation, 3-HK can lead to the formation of superoxide (B77818) radicals and hydrogen peroxide, contributing to oxidative stress. This property has implicated 3-HK in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease, where oxidative damage is a key feature.

UV Filter in the Eye Lens

In the human eye lens, 3-hydroxykynurenine and its glucoside derivatives function as endogenous UV filters, protecting the retina from photodamage. This physiological role highlights the diverse functions of this metabolite.

Immune Modulation

The kynurenine pathway, including the production of 3-HK, is closely linked to the immune system. The enzyme IDO, which initiates the pathway, is induced by pro-inflammatory cytokines. The downstream metabolites, including 3-HK, can modulate immune cell function, although the precise mechanisms are still under active investigation.

Conclusion

The discovery of this compound marked a significant milestone in our understanding of tryptophan metabolism. From its initial characterization as an enzymatic product to its current status as a molecule of interest in a range of pathologies, the journey of 3-HK research highlights the intricate and often multifaceted roles of metabolic intermediates. For researchers and developers, a deep appreciation of the historical context and the foundational experimental work is crucial for navigating the complexities of the kynurenine pathway and harnessing its therapeutic potential. The continued investigation into the synthesis, regulation, and biological activities of 3-HK promises to yield further insights into human health and disease.

References

A Technical Guide to the Enzymatic Production of 3-Hydroxy-dl-kynurenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic production of 3-Hydroxy-dl-kynurenine (3-HK), a key metabolite in the tryptophan catabolic pathway. It details the enzymes involved, their kinetic properties, and protocols for their recombinant production and the subsequent enzymatic synthesis and analysis of 3-HK. This document is intended to serve as a valuable resource for researchers in neuroscience, immunology, and drug development who are interested in the kynurenine (B1673888) pathway and its metabolites.

Introduction

This compound (3-HK) is a crucial intermediate in the kynurenine pathway, the primary route of tryptophan degradation in mammals. This pathway is implicated in a wide range of physiological and pathological processes, including immune regulation, neurotransmission, and neurodegeneration. The enzymatic synthesis of 3-HK is of significant interest for studying its biological functions and for the development of novel therapeutic strategies targeting the kynurenine pathway.